molecular formula C23H29N3O3 B5511341 4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide

4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide

Cat. No. B5511341
M. Wt: 395.5 g/mol
InChI Key: VWIVAXGFENJHKS-UHFFFAOYSA-N
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Description

Morpholine derivatives, particularly those involving benzamide structures, have garnered attention in medicinal chemistry and organic synthesis due to their diverse biological activities and potential therapeutic applications. These compounds are synthesized and studied for their gastrokinetic, anticancer, and antimicrobial activities, among others.

Synthesis Analysis

The synthesis of morpholine-benzamide derivatives involves various organic synthesis techniques, including condensation reactions and modifications of benzoyl and morpholinyl groups to enhance their biological activities. For instance, Kato et al. (1992) described the synthesis of gastrokinetic agents by preparing a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, showing potent in vivo gastric emptying activity (Kato et al., 1992).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular conformation and intermolecular interactions of these compounds. For example, Lu et al. (2017) synthesized and determined the crystal structure of a morpholine-benzamide derivative, providing insights into its molecular geometry and potential interaction sites (Lu et al., 2017).

Scientific Research Applications

Structural and Chemical Analysis

  • The benzamide molecule titled N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methyl­sulfon­yl)‐2‐nitro­benzamide contains a morpholinone ring with a unique twist-boat conformation. This study provides insights into the structural characteristics stabilized by various hydrogen bonds, suggesting implications for designing compounds with specific biological activities (Huai‐Lin Pang et al., 2006).

Radiolabelling and Imaging Applications

  • Radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide explores the optimization of radiolabelling conditions, demonstrating the compound's potential in medical imaging and diagnostic applications. The high radiochemical conversion rate and stability suggest its usefulness in nuclear medicine (C. Tsopelas, 1999).

Biological Activities and Applications

  • N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes exhibit significant antifungal activity against pathogens responsible for plant diseases. This research highlights the potential agricultural applications of morpholine derivatives in protecting crops from fungal infections (Zhou Weiqun et al., 2005).

Antidepressant Synthesis

  • The synthesis of Antidepressant Befol through the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with Morpholine highlights the process of creating a new class of antidepressants. This study showcases the methodological advancements in synthesizing compounds with potential therapeutic applications (N. S. Donskaya et al., 2004).

Antiproliferative Agents

  • Design, synthesis, and evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides provide evidence of potent antiproliferative activities against various cancer cell lines. This research underscores the importance of benzamide derivatives in developing novel anticancer agents (Xiao-meng Wang et al., 2015).

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to study its interactions with various biological targets, or to use it as a starting point for the synthesis of a library of similar compounds .

properties

IUPAC Name

4-morpholin-4-yl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c27-23(19-5-7-22(8-6-19)26-11-15-29-16-12-26)24-17-20-3-1-2-4-21(20)18-25-9-13-28-14-10-25/h1-8H,9-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIVAXGFENJHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-yl)-N-[2-(morpholin-4-ylmethyl)benzyl]benzamide

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